(3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one is a chiral compound with significant interest in various fields of chemistry and biology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one typically involves enantioselective reactions to ensure the correct stereochemistry. One common method includes the enantioselective reduction of N-benzyl 4-substituted glutarimides using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol . This method provides moderate yields and excellent enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective catalysis processes. These processes are designed to maximize yield and purity while maintaining the desired stereochemistry. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme interactions and biological pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of (3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. Detailed studies on its mechanism of action are ongoing, and it is believed to affect various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-4-Hydroxy-3-isobutylisoxazolidin-5-one: This stereoisomer has different biological activity due to its distinct spatial arrangement.
3,4-Dihydroxy-3-methyl-2-pentanone: Another compound with similar functional groups but different overall structure and activity.
Uniqueness
(3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact selectively with biological targets makes it valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C7H13NO3 |
---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
(3S,4R)-4-hydroxy-3-(2-methylpropyl)-1,2-oxazolidin-5-one |
InChI |
InChI=1S/C7H13NO3/c1-4(2)3-5-6(9)7(10)11-8-5/h4-6,8-9H,3H2,1-2H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
HYTCCMHDMLCZKU-NTSWFWBYSA-N |
Isomerische SMILES |
CC(C)C[C@H]1[C@H](C(=O)ON1)O |
Kanonische SMILES |
CC(C)CC1C(C(=O)ON1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.